N-(2-hydroxy-4-methylphenyl)-2-methylbenzamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of p-aminophenol and acetic anhydride in the presence of a catalyst. The resulting product is then purified through recrystallization. Another synthetic procedure involves the reaction of N–substituted anthranilic acids with equimolar amounts of N-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) in anhydrous THF .Molecular Structure Analysis
The molecular structure of “N-(2-hydroxy-4-methylphenyl)-2-methylbenzamide” is represented by the linear formula C9H11NO2 . The molecular weight of this compound is 165.19 g/mol .Scientific Research Applications
Biosensor Development
One study discusses the development of a high-sensitive biosensor based on a nanocomposite modified electrode for the electrocatalytic determination of glutathione in the presence of piroxicam. This innovative biosensor demonstrated potent electron mediating behavior, offering a new avenue for sensitive detection in various samples (Karimi-Maleh et al., 2014).
Polymer Synthesis
Research into novel aromatic polyimides incorporating similar structural motifs to N-(2-hydroxy-4-methylphenyl)-2-methylbenzamide revealed the synthesis of new diamines polymerized with various anhydrides. These polymers exhibited high thermal stability and solubility in organic solvents, suggesting applications in high-performance materials (Butt et al., 2005).
Medicinal Chemistry
In the realm of medicinal chemistry, a series of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives were synthesized and evaluated as potential memory enhancers. These compounds demonstrated acetylcholinesterase-inhibiting activity, highlighting their potential in treating cognitive disorders (Piplani et al., 2018).
Another study focused on the bactericidal activity of 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as novel antibacterial agents (Zadrazilova et al., 2015).
Molecular Structure Analysis
The molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide was determined through X-ray diffraction and DFT calculations, providing insights into the influence of intermolecular interactions on molecular geometry. This study contributes to our understanding of the structural properties of similar compounds (Karabulut et al., 2014).
Mechanism of Action
The mechanism of action of “N-(2-hydroxy-4-methylphenyl)-2-methylbenzamide” is not fully understood. It is believed to work by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. It is also thought to have an effect on the endocannabinoid system, which may contribute to its analgesic properties.
Safety and Hazards
properties
IUPAC Name |
N-(2-hydroxy-4-methylphenyl)-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-10-7-8-13(14(17)9-10)16-15(18)12-6-4-3-5-11(12)2/h3-9,17H,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUMLWIGYIWUPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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